2-Bromo-3-cyano-6-nitrophenylacetic acid
Description
2-Bromo-3-cyano-6-nitrophenylacetic acid (CAS: 1599210-57-7) is a synthetic organic compound featuring a phenylacetic acid backbone substituted with bromine, cyano, and nitro groups at positions 2, 3, and 6, respectively. This compound is commercially available at 95% purity (Product Code: 0029EF) and is primarily used in pharmaceutical and agrochemical research due to its multifunctional reactivity . The bromine atom and electron-withdrawing substituents (cyano, nitro) make it a versatile intermediate for nucleophilic substitution and cyclization reactions.
Properties
IUPAC Name |
2-(2-bromo-3-cyano-6-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-9-5(4-11)1-2-7(12(15)16)6(9)3-8(13)14/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPGQLAWKAMGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-cyano-6-nitrophenylacetic acid typically involves multi-step organic reactions. One common method involves the bromination of 3-cyano-6-nitrophenylacetic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-cyano-6-nitrophenylacetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or water, and catalysts like palladium or copper.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Reduction: Products include 2-(2-Amino-3-cyano-6-nitrophenyl)acetic acid.
Oxidation: Products include 2-(2-Bromo-3-carboxy-6-nitrophenyl)acetic acid.
Scientific Research Applications
2-Bromo-3-cyano-6-nitrophenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyano-6-nitrophenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like cyano and nitro can influence its reactivity and binding affinity to biological molecules.
Comparison with Similar Compounds
Table 1: Key Identifiers and Structural Features of Comparable Compounds
| Compound Name | CAS Number | Purity | Product Code | Key Functional Groups |
|---|---|---|---|---|
| 2-Bromo-3-cyano-6-nitrophenylacetic acid | 1599210-57-7 | 95% | 0029EF | Bromine, cyano, nitro, acetic acid |
| (2S,5R)-5-(Imidazol-1-ylmethyl)oxolane-2-carboxylic acid hydrochloride | 1969288-42-3 | 95% | 0029EG | Imidazole, oxolane (tetrahydrofuran), carboxylic acid |
| Methyl 4-amino-2-chloro-5-fluorobenzoate | 2059908-72-2 | 95% | 0029EJ | Amino, chloro, fluoro, methyl ester |
| 5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-1,2,4-triazole-3-carboxylic acid | 1427413-83-9 | 95% | 0029EK | Pyrrolidine, triazole, tert-butoxycarbonyl (Boc) |
| CID 125455215 (Unspecified name) | 2060050-78-2 | 95% | 0029EL | Undisclosed structure |
Key Observations:
Substituent Diversity: The target compound’s bromine and nitro groups contrast with the imidazole and oxolane moieties in 0029EG, which may enhance hydrogen-bonding interactions in drug design . Methyl 4-amino-2-chloro-5-fluorobenzoate (0029EJ) lacks the acetic acid chain but includes halogenated (Cl, F) and amino groups, favoring electrophilic aromatic substitution or peptide coupling.
Reactivity and Applications :
- The Boc-protected pyrrolidine-triazole in 0029EK suggests utility in peptide mimetics or kinase inhibition studies, diverging from the target compound’s nitro-based electrophilicity.
- The absence of a carboxylic acid group in 0029EJ and 0029EL limits their use in conjugation reactions compared to the target compound.
Limitations of Available Data:
The provided evidence lacks quantitative data (e.g., reaction yields, bioactivity) to substantiate direct performance comparisons. Further studies using databases like PubChem or Reaxys are recommended to explore molecular properties and mechanistic insights.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
